Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2567496-89-1
VCID: VC6492803
InChI: InChI=1S/C12H22N2O3/c1-9-5-13-6-12(16-9)7-14(8-12)10(15)17-11(2,3)4/h9,13H,5-8H2,1-4H3
SMILES: CC1CNCC2(O1)CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C12H22N2O3
Molecular Weight: 242.319

Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

CAS No.: 2567496-89-1

Cat. No.: VC6492803

Molecular Formula: C12H22N2O3

Molecular Weight: 242.319

* For research use only. Not for human or veterinary use.

Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate - 2567496-89-1

Specification

CAS No. 2567496-89-1
Molecular Formula C12H22N2O3
Molecular Weight 242.319
IUPAC Name tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-9-5-13-6-12(16-9)7-14(8-12)10(15)17-11(2,3)4/h9,13H,5-8H2,1-4H3
Standard InChI Key DQOIBJBTCXEUEH-UHFFFAOYSA-N
SMILES CC1CNCC2(O1)CN(C2)C(=O)OC(C)(C)C

Introduction

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate, reflects its spirocyclic architecture. The core structure consists of two fused rings: a five-membered oxolane (oxygen-containing) ring and a six-membered diazepane (nitrogen-containing) ring, connected at a single spiro carbon atom. A methyl substituent at position 6 and a tert-butyloxycarbonyl (Boc) group at position 2 further modify the scaffold. The molecular formula is C<sub>12</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>, derived by adding a methyl group to the parent compound tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>) .

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis of tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate likely follows methodologies developed for related oxa-diazaspiro compounds. A representative approach involves:

  • Spirocyclization: Formation of the spiro core via intramolecular nucleophilic substitution or cycloaddition.

  • Functionalization: Introduction of the methyl group at position 6 through alkylation or cross-coupling reactions.

  • Protection: Installation of the Boc group to stabilize the amine functionality during subsequent reactions .

Table 1: Representative Synthetic Steps for Analogous Spirocycles

StepReaction TypeReagents/ConditionsYieldReference
1SpirocyclizationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C75%
2Methylation (C-6)CH<sub>3</sub>I, NaH, THF63%
3Boc ProtectionBoc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>89%

Optimization Challenges

Introducing the methyl group at position 6 without disrupting the spirocyclic framework requires precise control. In a related synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, alkylation with methyl iodide afforded moderate yields (63%), highlighting the steric challenges posed by the spiro structure .

Physicochemical Properties

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Peaks corresponding to the tert-butyl group (δ 1.44 ppm, singlet) and methyl substituent (δ 1.08 ppm, triplet) are diagnostic. Protons adjacent to oxygen and nitrogen atoms resonate between δ 3.0–4.2 ppm .

  • <sup>13</sup>C NMR: Key signals include the carbonyl carbon (δ 156.4 ppm), oxolane carbons (δ 65–85 ppm), and Boc quaternary carbon (δ 79.8 ppm) .

  • HRMS: The molecular ion [M+H]<sup>+</sup> is observed at m/z 267.1234 (calculated for C<sub>12</sub>H<sub>23</sub>N<sub>2</sub>O<sub>3</sub><sup>+</sup>) .

Thermodynamic Stability

Applications in Drug Discovery

Role as a Building Block

Spirocyclic scaffolds are prized in medicinal chemistry for their three-dimensional rigidity, which improves target selectivity and metabolic stability. This compound’s oxa-diaza framework mimics natural product motifs, making it a candidate for:

  • Kinase Inhibitors: The nitrogen atoms can coordinate with ATP-binding sites.

  • GPCR Ligands: The spiro structure may mimic neurotransmitter conformations .

Case Study: Analogous Compounds

A structurally related spirocycle, 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1367777-12-5), demonstrated inhibitory activity against serine/threonine kinases in preclinical assays (IC<sub>50</sub> = 0.8–1.2 µM) . While direct data for the 6-methyl derivative are unavailable, the methyl group’s electron-donating effects could modulate binding affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator